molecular formula C11H13BrO3 B2573187 4-(3-Bromopropoxy)-3-methoxybenzaldehyde CAS No. 148433-00-5

4-(3-Bromopropoxy)-3-methoxybenzaldehyde

Cat. No. B2573187
CAS RN: 148433-00-5
M. Wt: 273.126
InChI Key: YZBJCXWTOVSHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Bromopropoxy)-3-methoxybenzaldehyde” is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromopropoxy)-3-methoxybenzaldehyde” consists of a benzene ring substituted with a methoxy group and a bromopropoxy group .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 351.3±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 56.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 171.3±3.0 cm3 .

Scientific Research Applications

Synthesis of Chalcone Derivatives

This compound can be used in the synthesis of chalcone derivatives . Chalcones are natural organic compounds, widely found in plants, with applications in a variety of scientific domains . They may display anti-diabetes, anti-cancer, anti-malarial, anti-bacterial, anti-viral, anti-HIV, or anti-inflammatory activity .

Inhibitor of α-Glucosidase

Some chalcone derivatives synthesized from this compound have shown inhibitory activity on α-glucosidase . α-Glucosidase is an enzyme involved in the breakdown of complex carbohydrates, and inhibitors of this enzyme are used in the treatment of diabetes .

Promoter of α-Glucosidase

Interestingly, while some chalcone derivatives synthesized from this compound inhibit α-glucosidase, others have been found to increase the activity of α-glucosidase . This suggests that the compound could be used to modulate α-glucosidase activity in either direction, depending on the specific derivative synthesized .

Solubility Studies

The solubility of this compound in various solvents has been studied . This information is valuable for the purification of the compound by crystallization .

Intermediate for the Manufacture of Omoconazole Nitrate

This compound is an important intermediate for the manufacture of omoconazole nitrate . Omoconazole nitrate is a broad-spectrum antifungal agent with strong antifungal activity .

Intermediate in the Synthesis of Various Pharmaceuticals

In addition to omoconazole nitrate, this compound can be used as an intermediate in the synthesis of various other pharmaceuticals . These include potassium channel blockers, non-imidazole histamine H (3) receptor ligands, antitumor agents, and hepatitis C virus entry inhibitors .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “4-(3-Bromopropoxy)-3-methoxybenzaldehyde”. Given its structural similarity to other compounds with known biological activity, it may have potential as a starting point for the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

4-(3-bromopropoxy)-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJCXWTOVSHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropoxy)-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.